Isoamyl phenylacetate

Description

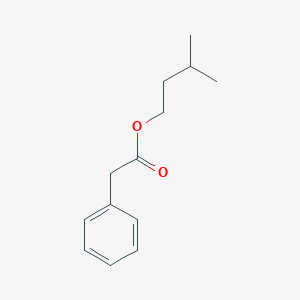

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylbutyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-11(2)8-9-15-13(14)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBQBUWZZBUFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044501 | |

| Record name | 3-Methylbutyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; sweet musky animal odour with fruity balsamic undertone reminiscent of fresh cocoa beans | |

| Record name | Isoamyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/947/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

268.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, 1 mL in 1 mL 95% ethanol (in ethanol) | |

| Record name | Isoamyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/947/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.975-0.981 | |

| Record name | Isoamyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/947/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

102-19-2 | |

| Record name | Isoamyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbutyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5RHQ50DDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoamyl Phenylacetate (CAS: 102-19-2): Properties, Synthesis, and Analysis

Abstract: This technical guide provides a comprehensive overview of isoamyl phenylacetate (B1230308), a significant ester in the flavor and fragrance industries. It details the compound's chemical and physical properties, spectroscopic signatures, and toxicological profile. Furthermore, this document outlines detailed experimental protocols for its synthesis via Fischer esterification and its analytical determination by gas chromatography. The information is structured for researchers, scientists, and professionals in drug development and chemical manufacturing, with quantitative data presented in clear tabular formats and key processes visualized through workflow diagrams.

Chemical Identification and Properties

Isoamyl phenylacetate, also known as isopentyl phenylacetate or 3-methylbutyl 2-phenylacetate, is an organic compound classified as an ester.[1] It is recognized for its pleasant sweet, fruity, and floral aroma, often reminiscent of cocoa, banana, or pear.[1][2][3] This characteristic scent makes it a valuable ingredient in perfumes, soaps, lotions, and other personal care products.[1] It also serves as a flavoring agent in the food and beverage industry and is used as a flavor additive in tobacco.[1][4] While found in trace amounts in natural sources like peppermint and apple pomace, it is typically manufactured synthetically for commercial use.[1][3]

Table 1: Identifiers and Nomenclature for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 102-19-2 | [1][5][6] |

| EC Number | 203-012-6 | [1][3][6] |

| FEMA Number | 2081 | [3][6][7] |

| InChIKey | QWBQBUWZZBUFHN-UHFFFAOYSA-N | [6][8] |

| IUPAC Name | 3-methylbutyl 2-phenylacetate | [6] |

| Synonyms | Isopentyl phenylacetate, 3-Methylbutyl phenylacetate, Isoamyl alpha-toluate |[1][4][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₂ | [3][6][7][9] |

| Molecular Weight | 206.28 g/mol | [3][6][7][9] |

| Appearance | Colorless to pale yellow liquid | [1][9][10] |

| Density | 0.975 - 0.981 g/mL at 25 °C | [6][7][8] |

| Boiling Point | 268 °C at 760 mmHg | [6][8][11] |

| Flash Point | 94 - 136 °C (201 - 277 °F) | [3][12] |

| Refractive Index | 1.483 - 1.490 at 20 °C | [6][8][9] |

| Solubility | Insoluble in water; soluble in oils and organic solvents | [1][6] |

| logP (Octanol/Water) | 3.87 |[3][6] |

Spectroscopic Data

The structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

Table 3: Spectroscopic Data Summary

| Technique | Characteristic Features | Reference(s) |

|---|---|---|

| ¹H NMR | Expected signals include multiplets for the aromatic protons (phenyl group), a singlet for the methylene (B1212753) protons adjacent to the carbonyl, and signals corresponding to the isoamyl group (triplet, multiplet, doublet). | [6][13] |

| IR Spectroscopy | A strong absorption peak characteristic of the ester C=O stretch is expected around 1730 cm⁻¹. Other peaks include C-O stretching and C-H stretching from the alkyl and aromatic groups. | [6][14][15] |

| Mass Spectrometry | The electron ionization (EI) mass spectrum shows characteristic fragments. Key fragments include m/z 91 (tropylium ion) and m/z 43. |[6] |

Synthesis and Purification

This compound is commonly synthesized via Fischer esterification. This method involves the acid-catalyzed reaction between phenylacetic acid and isoamyl alcohol.[1]

Experimental Protocol: Synthesis by Fischer Esterification

This protocol describes a laboratory-scale synthesis of this compound.

Materials and Reagents:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Phenylacetic acid

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as a catalyst[1][16]

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, heating mantle, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isoamyl alcohol and phenylacetic acid in an appropriate molar ratio (e.g., a slight excess of one reactant can be used to drive the equilibrium).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask while swirling.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 60-90 minutes to allow the reaction to proceed towards completion.[17]

-

Cooling: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Work-up (Extraction): Transfer the cooled mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Deionized water to remove the bulk of the acid catalyst and unreacted alcohol.

-

5% sodium bicarbonate solution to neutralize any remaining acidic components. (Caution: CO₂ evolution will occur; vent the funnel frequently).[17]

-

Saturated brine solution to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Isolation: Filter to remove the drying agent. The resulting liquid is crude this compound. For higher purity, the product can be purified by vacuum distillation.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. isoamyl phenyl acetate, 102-19-2 [thegoodscentscompany.com]

- 3. ScenTree - Isoamyl phenyl acetate (CAS N° 102-19-2) [scentree.co]

- 4. Isoamyl Phenyl Acetate | PCIPL [pciplindia.com]

- 5. Iso Amyl Phenyl Acetate Manufacturer in Padra, Gujarat [kaivalchem.com]

- 6. This compound | C13H18O2 | CID 7600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound natural, = 98 , FG 102-19-2 [sigmaaldrich.com]

- 8. This compound natural, = 98 , FG 102-19-2 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Isoamyl Phenyl Acetate | Isoamyl Phenyl Acetate Information & Details - Elchemy [elchemy.com]

- 11. Isoamyl Phenylactate [flavscents.com]

- 12. This compound | 102-19-2 | TCI AMERICA [tcichemicals.com]

- 13. Isopentyl phenylacetate(102-19-2) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. rsc.org [rsc.org]

- 16. m.youtube.com [m.youtube.com]

- 17. westfield.ma.edu [westfield.ma.edu]

The Enigmatic Presence of Isoamyl Phenylacetate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl phenylacetate (B1230308), a volatile organic compound prized for its pleasant, cocoa- and honey-like aroma with fruity undertones, has long been a staple in the fragrance and flavor industries. While its synthetic production is well-established, its natural occurrence in plants remains a subject of scientific curiosity and a potential source for natural product development. This technical guide delves into the current understanding of the natural occurrence of isoamyl phenylacetate in the botanical world, providing a comprehensive overview of the plant species in which it is found, its biosynthetic origins, and the analytical methodologies employed for its detection and quantification. This document is intended to serve as a valuable resource for researchers exploring novel natural sources of this aromatic ester and for professionals in drug development interested in the biological activities of plant-derived compounds.

Natural Occurrence of this compound

This compound has been identified as a minor but significant constituent of the essential oils and volatile profiles of several plant species. Its presence is often subtle, contributing to the complex bouquet of aromas that define a plant's chemical signature. The following table summarizes the currently known plant sources of this compound, though it is important to note that quantitative data remains limited in the scientific literature.

| Plant Species | Family | Plant Part | Concentration/Relative Abundance | References |

| Mentha x piperita L. (Peppermint) | Lamiaceae | Essential Oil | Very small amount | [1] |

| Artemisia afra Jacq. ex Willd. | Asteraceae | Essential Oil | Very small amount | [1] |

| Malus domestica Borkh. (Apple) | Rosaceae | Pomace (volatile compound) | Not explicitly quantified |

It is noteworthy that in the case of Peppermint and Artemisia afra, this compound is present in very small quantities, making its extraction for commercial purposes from these sources currently unfeasible.[1] For industrial applications, synthetic this compound is the predominant form utilized.

Biosynthesis of this compound in Plants

The formation of this compound in plants is a fascinating example of secondary metabolism, intricately linked to primary metabolic pathways. The biosynthesis can be conceptually divided into two main stages: the formation of its precursors, phenylacetic acid and isoamyl alcohol, and their subsequent esterification.

Biosynthesis of Phenylacetic Acid via the Phenylpropanoid Pathway

The aromatic precursor, phenylacetic acid, is derived from the essential amino acid L-phenylalanine through the phenylpropanoid pathway. This fundamental pathway is responsible for the synthesis of a vast array of plant secondary metabolites, including lignins, flavonoids, and coumarins. The initial and committing step is the deamination of L-phenylalanine to cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .

dot

Caption: Biosynthesis of Phenylacetic Acid.

Following the formation of cinnamic acid, a series of enzymatic reactions, including hydroxylations and side-chain modifications, can lead to the formation of phenylpyruvic acid. Phenylpyruvic acid can then be decarboxylated to phenylacetaldehyde, which is subsequently oxidized to yield phenylacetic acid.

Biosynthesis of Isoamyl Alcohol

Isoamyl alcohol, the five-carbon branched-chain alcohol component, is derived from the catabolism of the amino acid L-leucine. This process, known as the Ehrlich pathway, involves the transamination of L-leucine to α-ketoisocaproate, followed by decarboxylation to isovaleraldehyde, and finally reduction to isoamyl alcohol.

Esterification by Alcohol Acyltransferases (AATs)

The final and crucial step in the biosynthesis of this compound is the esterification of phenylacetic acid and isoamyl alcohol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes utilize an activated form of phenylacetic acid, typically phenylacetyl-CoA , and transfer the phenylacetyl group to isoamyl alcohol, releasing coenzyme A.

AATs exhibit a broad substrate specificity, which accounts for the vast diversity of esters found in plant aromas. The specific AATs responsible for the synthesis of this compound in Mentha piperita and Artemisia afra have yet to be fully characterized.

dot

Caption: Final Esterification Step.

Experimental Protocols for Analysis

The identification and quantification of this compound in plant materials require sensitive and specific analytical techniques due to its often low concentrations. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation and Extraction

The choice of extraction method is critical to efficiently isolate this compound from the complex plant matrix while minimizing degradation and artifact formation.

1. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.

-

Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the plant material in a sealed vial. Volatile compounds, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then thermally desorbed in the hot injector of a gas chromatograph.

-

Typical Protocol:

-

A known weight of finely ground plant material (e.g., leaves, flowers) is placed in a headspace vial.

-

An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added for quantification.

-

The vial is sealed and equilibrated at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 30-60 minutes) to allow volatiles to partition into the headspace.

-

The SPME fiber is exposed to the headspace for a set time (e.g., 15-30 minutes) to adsorb the analytes.

-

The fiber is then retracted and immediately inserted into the GC injector for thermal desorption.

-

2. Solvent Extraction followed by GC-MS Analysis

For less volatile compounds or when a larger sample volume is required, solvent extraction can be employed.

-

Principle: The plant material is extracted with a suitable organic solvent to dissolve the volatile compounds. The extract is then concentrated and analyzed by GC-MS.

-

Typical Protocol:

-

A known weight of dried and ground plant material is extracted with a solvent such as hexane, dichloromethane, or a mixture thereof, using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction.

-

The solvent is filtered and then carefully concentrated under a gentle stream of nitrogen or using a rotary evaporator to a final known volume.

-

An internal standard is added to the concentrated extract before GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatography (GC): The extracted volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms, HP-5ms). The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of the compounds.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

Identification: this compound is identified by comparing its retention time and mass spectrum to that of an authentic standard.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

dot

Caption: General Experimental Workflow.

Conclusion and Future Perspectives

The natural occurrence of this compound in plants, while currently understood to be limited to a few species and in low concentrations, presents an intriguing area for further research. The elucidation of the specific alcohol acyltransferases responsible for its synthesis in plants like Mentha piperita and Artemisia afra could open avenues for biotechnological production of this valuable aroma compound. Furthermore, a more extensive screening of the plant kingdom, utilizing sensitive analytical techniques such as HS-SPME-GC-MS, may reveal novel and more abundant natural sources. For drug development professionals, understanding the biosynthetic pathways of such compounds can provide insights into the complex chemical ecology of medicinal plants and may lead to the discovery of novel bioactive molecules with therapeutic potential. This technical guide provides a foundational framework for researchers to build upon in their exploration of the fascinating world of plant-derived esters.

References

The Molecular Architecture of a Floral Scent: An In-depth Technical Guide to the Biosynthesis of Isoamyl Phenylacetate in Flowers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl phenylacetate (B1230308) is a volatile ester that contributes a characteristic sweet, honey-like, and slightly fruity aroma to the scent of many flowers, playing a crucial role in attracting pollinators. Its pleasant fragrance also makes it a valuable compound in the flavor, fragrance, and pharmaceutical industries. Understanding the intricate biosynthetic pathway of isoamyl phenylacetate in flowers is paramount for its potential biotechnological production and for the metabolic engineering of desirable floral scents. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the precursor pathways, the key enzymatic reactions, and the regulatory mechanisms that govern its production in floral tissues. We present available quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research into this fascinating area of plant specialized metabolism.

Introduction to this compound

This compound is an organic compound formed from the esterification of isoamyl alcohol and phenylacetic acid.[1] While it can be synthesized chemically, its natural production in flowers is a result of a coordinated series of biochemical reactions that draw from primary metabolic pathways. The biosynthesis of this aromatic ester is a testament to the complexity and elegance of plant secondary metabolism, where simple precursors are transformed into a diverse array of volatile organic compounds (VOCs) that mediate ecological interactions.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in flowers is a convergent pathway that combines a branched-chain amino acid-derived alcohol with a phenylpropanoid-derived acyl-CoA. The pathway can be dissected into three main stages:

-

Biosynthesis of the Alcohol Moiety: Isoamyl Alcohol

-

Biosynthesis of the Acyl Moiety: Phenylacetyl-CoA

-

Esterification: Formation of this compound

Biosynthesis of Isoamyl Alcohol from L-Leucine

The alcohol precursor, isoamyl alcohol (3-methyl-1-butanol), is synthesized from the branched-chain amino acid L-leucine via the Ehrlich pathway.[2][3] This pathway is a catabolic route for amino acids that produces fusel alcohols, which are common constituents of floral scents.

The key enzymatic steps are:

-

Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT) .

-

Decarboxylation: α-Ketoisocaproate is decarboxylated to isovaleraldehyde (B47997) by an α-keto acid decarboxylase .

-

Reduction: Isovaleraldehyde is reduced to isoamyl alcohol by an alcohol dehydrogenase (ADH) .[4]

References

- 1. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Isoamyl Phenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoamyl phenylacetate (B1230308) (also known as 3-methylbutyl 2-phenylacetate), a compound of interest in various scientific disciplines. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Chemical Structure and Properties

IUPAC Name: 3-methylbutyl 2-phenylacetate CAS Number: 102-19-2 Molecular Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol

Structure:

O // -C-CH₂-C₆H₅ / O | CH₂ | CH₂ | CH(CH₃)₂

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of isoamyl phenylacetate.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 | m | 5H | Aromatic protons (C₆H₅) |

| 4.11 | t | 2H | -O-CH₂- |

| 3.60 | s | 2H | -CH₂-C₆H₅ |

| 1.66 | m | 1H | -CH(CH₃)₂ |

| 1.52 | q | 2H | -CH₂-CH(CH₃)₂ |

| 0.89 | d | 6H | -CH(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C=O (Ester) |

| 134.4 | C (Aromatic, C1') |

| 129.2 | CH (Aromatic, C3'/C5') |

| 128.5 | CH (Aromatic, C2'/C6') |

| 127.0 | CH (Aromatic, C4') |

| 63.5 | -O-CH₂- |

| 41.5 | -CH₂-C₆H₅ |

| 37.2 | -CH₂-CH(CH₃)₂ |

| 25.0 | -CH(CH₃)₂ |

| 22.4 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Weak | Aromatic C-H stretch |

| 2958 | Strong | Aliphatic C-H stretch |

| 1735 | Strong | C=O (Ester) stretch |

| 1245 | Strong | C-O (Ester) stretch |

| 1155 | Strong | C-O (Ester) stretch |

| 730, 695 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| Ionization Mode | m/z | Relative Intensity | Assignment |

| Electron Ionization (EI) | 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 70 | 55 | [C₅H₁₀]⁺ (Isopentyl fragment) | |

| 43 | ~100 | [CH₃CO]⁺ or [C₃H₇]⁺ | |

| 136 | 20 | [M - C₅H₁₀]⁺ | |

| Chemical Ionization (CI) | 207 | 100 | [M+H]⁺ |

| 137 | 26 | [M+H - C₅H₁₀]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) and referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Sample Preparation: A small amount of this compound was dissolved in approximately 0.5 mL of CDCl₃ in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: A standard single-pulse experiment was used. Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence was used to obtain a spectrum with single lines for each unique carbon atom. A longer acquisition time with a greater number of scans was necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer. The sample was analyzed as a neat liquid.

-

Sample Preparation: A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film.

-

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectra were obtained using both Electron Ionization (EI) and Chemical Ionization (CI) techniques.

-

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity.

-

Electron Ionization (EI-MS): The sample was bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. The resulting charged fragments were separated by their mass-to-charge ratio.

-

Chemical Ionization (CI-MS): A reagent gas (e.g., methane) was introduced into the ion source along with the sample. The reagent gas is ionized by the electron beam, and these ions then react with the sample molecules in a less energetic process, primarily resulting in the protonated molecular ion [M+H]⁺.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of Isoamyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl phenylacetate (B1230308), also known as isopentyl phenylacetate, is an organic ester with the chemical formula C₁₃H₁₈O₂.[1][2][3] It is a significant compound in the fragrance and flavor industries, prized for its sweet, floral, and fruity aroma, often with notes of cocoa, honey, and banana.[1] Beyond its sensory applications, isoamyl phenylacetate serves as a valuable intermediate in organic synthesis and is utilized in various industrial formulations.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations of key processes to support research and development activities.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its application in various formulations and for its handling and storage. A summary of these properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2][3] |

| Molecular Weight | 206.28 g/mol | [1][2][5] |

| Appearance | Colorless to pale yellow liquid | [1][4][6] |

| Odor | Sweet, honey, cocoa, fruity, floral | [1][2] |

| Boiling Point | 268 °C at 760 mmHg | [1][2][5] |

| 126 °C at 10 mmHg | [1][7] | |

| Density | 0.975 - 0.981 g/mL at 25 °C | [1][2][5] |

| Refractive Index (n20/D) | 1.483 - 1.490 | [1][5][6] |

| Flash Point | >93.3 °C (>200 °F) | [8] |

| Vapor Pressure | 0.907 Pa at 25 °C | [1] |

| logP (Octanol/Water Partition Coefficient) | 3.87 - 4.08 | [1][5] |

| Water Solubility | 63.049 mg/L at 25 °C (Insoluble) | [1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and oils | [1][5] |

Chemical Properties of this compound

This compound is an ester and thus undergoes chemical reactions typical of this functional group. Its stability can be affected by factors such as heat and the presence of acids or bases.[1][3]

| Property | Description | References |

| Hydrolysis | Undergoes hydrolysis in the presence of acid or base to yield phenylacetic acid and isoamyl alcohol. Base-catalyzed hydrolysis (saponification) is generally irreversible. | [9] |

| Synthesis | Typically synthesized by the Fischer esterification of phenylacetic acid and isoamyl alcohol, using a strong acid catalyst such as sulfuric acid. | [1][3][10] |

| Stability | Stable under normal storage conditions. May degrade over time, especially when exposed to heat, to form phenylacetic acid. | [3] |

| Reactivity | The ester linkage is the primary site of chemical reactivity, susceptible to nucleophilic attack. | [9] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from phenylacetic acid and isoamyl alcohol using an acid catalyst.

Materials:

-

Phenylacetic acid

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine one molar equivalent of phenylacetic acid with 2-3 molar equivalents of isoamyl alcohol. The excess alcohol helps to shift the equilibrium towards the product.

-

Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the moles of the limiting reagent) to the mixture while swirling.

-

Add a few boiling chips and assemble a reflux apparatus.

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Add an equal volume of cold water and shake the funnel, venting frequently. Separate the aqueous layer.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted phenylacetic acid and the sulfuric acid catalyst. Carbon dioxide gas will evolve, so shake gently at first and vent frequently. Continue washing until the aqueous layer is no longer acidic.

-

Wash the organic layer with a saturated brine solution to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation under reduced pressure to remove the excess isoamyl alcohol and any high-boiling impurities.

Caption: Workflow for the synthesis and purification of this compound.

Acid-Catalyzed Hydrolysis of this compound

This protocol outlines the procedure for the hydrolysis of this compound to its constituent carboxylic acid and alcohol.

Materials:

-

This compound

-

Dilute sulfuric acid or hydrochloric acid (e.g., 1 M)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Diethyl ether

-

pH paper or pH meter

Procedure:

-

Place a known amount of this compound into a round-bottom flask.

-

Add an excess of dilute aqueous acid (e.g., 1 M H₂SO₄).

-

Add a boiling chip and set up the apparatus for reflux.

-

Heat the mixture at reflux for 1-2 hours. The progress of the hydrolysis can be monitored by TLC, observing the disappearance of the starting ester and the appearance of the product spots.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Extract the mixture with diethyl ether to separate the organic products (phenylacetic acid and isoamyl alcohol) from the aqueous acid.

-

The components in the organic layer can then be separated and identified using standard techniques such as chromatography or spectroscopy.

Caption: Acid-catalyzed hydrolysis of this compound.

Determination of Physical Properties

The following are generalized protocols for determining key physical properties of this compound.

a) Boiling Point Determination (Micro Method):

-

Seal one end of a capillary tube.

-

Attach the sealed capillary tube to a thermometer with the open end of the capillary tube facing down.

-

Place a small amount of this compound in a small test tube (fusion tube).

-

Place the thermometer and attached capillary tube into the test tube containing the liquid, ensuring the bottom of the thermometer bulb is level with the bottom of the test tube.

-

Heat the apparatus in a Thiele tube or a melting point apparatus.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

b) Density Determination:

-

Measure the mass of a clean, dry pycnometer (density bottle) or a small volumetric flask.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles, and measure the total mass.

-

The mass of the this compound is the difference between the two measurements.

-

The volume of the this compound is the known volume of the pycnometer.

-

Calculate the density using the formula: Density = Mass / Volume.

c) Refractive Index Determination:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Apply a few drops of this compound to the surface of the prism.

-

Close the prism and allow the liquid to spread evenly.

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale. Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.

Caption: Experimental workflows for determining physical properties.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. phillysim.org [phillysim.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. jk-sci.com [jk-sci.com]

- 10. This compound - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to Isoamyl Phenylacetate: Structure, Isomers, and Experimental Protocols

This technical guide provides a comprehensive overview of isoamyl phenylacetate (B1230308), a significant ester in the flavor and fragrance industry. It details the compound's structural formula, explores its various isomers, presents key physicochemical data, and outlines detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a thorough understanding of this compound and its structural analogs.

Isoamyl Phenylacetate: Structural Elucidation

This compound, also known as isopentyl phenylacetate or 3-methylbutyl 2-phenylacetate, is an organic compound with the molecular formula C₁₃H₁₈O₂.[1][2][3] It is the ester formed from the condensation of isoamyl alcohol and phenylacetic acid.[2] Its structure consists of a phenyl group attached to an acetyl moiety, which is in turn ester-linked to an isoamyl (or isopentyl) group.[2] This structure is responsible for its characteristic sweet, fruity aroma, often with notes of cocoa, honey, and floral undertones.[1][2][4]

Below is the structural formula for this compound, rendered using the DOT language.

Isomers of this compound

This compound shares its molecular formula, C₁₃H₁₈O₂, with a variety of structural (constitutional) and positional isomers. These isomers can exhibit significantly different chemical, physical, and olfactory properties.

Positional isomers of this compound primarily involve different isomers of the pentyl alcohol from which the ester is derived.

-

Amyl Phenylacetate (n-Pentyl Phenylacetate): A positional isomer with a straight-chain pentyl group. It is described as having a greener and less honeyed scent compared to the chocolate-like notes of this compound.[4][5]

-

Other Pentyl Isomers: Other esters can be formed from different isomers of pentanol, leading to sec-pentyl phenylacetate, neopentyl phenylacetate, and others, each with unique properties.

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms, often belonging to different functional group classes.

-

Ibuprofen (B1674241): A well-known non-steroidal anti-inflammatory drug (NSAID) is a constitutional isomer of this compound.[6][7][8] Its IUPAC name is 2-[4-(2-methylpropyl)phenyl]propanoic acid.[6] Unlike this compound, ibuprofen is a carboxylic acid.[6] It contains a stereocenter, and the (S)-(+)-enantiomer is the more biologically active form.[8][9]

Below are the structural formulas for key isomers.

Physicochemical Data

The following table summarizes key quantitative data for this compound. Data for its isomers can vary significantly.

| Property | This compound | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2][3] |

| Molecular Weight | 206.28 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1][4][10] |

| Boiling Point | 267 - 269 °C | [3][10][11] |

| Density | 0.975 - 0.981 g/mL at 25 °C | [1][3][11] |

| Refractive Index (n20/D) | 1.483 - 1.490 | [1][3][10] |

| Log P (Octanol-Water) | 3.87 | [1][4] |

| Flash Point | 94 - 103.3 °C | [4][11] |

| Solubility | Insoluble in water; soluble in oils. | [1][2] |

| CAS Number | 102-19-2 | [1][2][3] |

Experimental Protocols

This protocol describes the synthesis of this compound by the acid-catalyzed esterification of phenylacetic acid with isoamyl alcohol.[2][4] This reaction is an equilibrium process, and an excess of one reactant is often used to drive the reaction towards the product.[12]

Materials:

-

Phenylacetic acid

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., Amberlyst® resin)[13]

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, condenser, heating mantle, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1.0 molar equivalent of phenylacetic acid with 1.5 to 2.0 molar equivalents of isoamyl alcohol.

-

Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (a few drops) to the flask.[4][13]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 60-90 minutes.[13] The temperature should be maintained to ensure gentle boiling.

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.[13]

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted phenylacetic acid.[13] Vent the funnel frequently to release CO₂ gas produced during neutralization.

-

Wash again with water to remove any remaining bicarbonate.

-

-

Isolation and Drying:

-

Separate and collect the organic layer (the top layer).

-

Dry the organic layer over anhydrous sodium sulfate.[13]

-

Decant or filter the dried ester into a clean, pre-weighed flask.

-

-

Purification (Optional): The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound in a mixture.[14]

Instrumentation & Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms).

-

Helium (carrier gas).

-

Sample of synthesized this compound, diluted in a suitable solvent (e.g., n-hexane or dichloromethane).[14]

-

Standard of pure this compound for comparison.

GC Method Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: 5 minutes.

-

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Split Ratio: 50:1

MS Method Parameters (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the synthesized product in the chosen solvent.

-

Standard Preparation: Prepare a solution of the pure standard at a similar concentration.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

Data Acquisition: Run the GC-MS method to acquire the chromatogram and mass spectra.

-

Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time with that of the pure standard.

-

Confirm the identity by comparing the acquired mass spectrum with a library spectrum (e.g., NIST) or the spectrum of the standard. Key fragments for esters include the acylium ion and fragments from the alcohol portion.

-

Biological Context and Applications

This compound is primarily utilized as a flavoring agent in food and a fragrance component in perfumes, cosmetics, and detergents.[1][2][10] It is found naturally in trace amounts in some plants, such as peppermint (Mentha X piperita).[2][4] While it does not have direct therapeutic applications like its isomer ibuprofen, its sensory properties are of significant interest. For professionals in drug development, understanding isomers like ibuprofen highlights how minor structural changes can lead to profound differences in biological activity, shifting a molecule from a fragrance compound to a potent anti-inflammatory drug.[8]

References

- 1. This compound | C13H18O2 | CID 7600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound natural, = 98 , FG 102-19-2 [sigmaaldrich.com]

- 4. ScenTree - Isoamyl phenyl acetate (CAS N° 102-19-2) [scentree.co]

- 5. ScenTree - Amyl phenyl acetate (CAS N° 5137-52-0) [scentree.co]

- 6. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ibuprofen [webbook.nist.gov]

- 8. Ibuprofen - Wikipedia [en.wikipedia.org]

- 9. Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound natural, = 98 , FG 102-19-2 [sigmaaldrich.com]

- 12. youtube.com [youtube.com]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. web.usm.my [web.usm.my]

An In-depth Technical Guide to the Odor Profile and Sensory Analysis of Isoamyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl phenylacetate (B1230308), a significant ester in the flavor and fragrance industry, presents a complex and multifaceted sensory profile. This guide provides a comprehensive overview of its odor and flavor characteristics, supported by detailed methodologies for sensory analysis. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's sensory properties for application in product formulation, quality control, and sensory science research.

Chemical and Physical Properties

A foundational understanding of Isoamyl phenylacetate's chemical and physical properties is crucial for its effective application and analysis.

| Property | Value |

| Synonyms | Isopentyl phenylacetate, 3-methylbutyl 2-phenylacetate |

| CAS Number | 102-19-2 |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, fruity, floral, with notes of cocoa and honey |

| Boiling Point | 267 - 269 °C |

| Solubility | Insoluble in water; soluble in oils and ethanol (B145695) |

Sensory Profile of this compound

The sensory profile of this compound is characterized by a rich combination of olfactory and gustatory notes. While quantitative data from trained sensory panels is not extensively available in public literature, a consistent qualitative description emerges from various industry and scientific sources.

Odor Profile

The odor of this compound is predominantly sweet and fruity, with significant floral and gourmand undertones. Key descriptors include:

-

Primary Notes: Sweet, Fruity (banana, pear), Floral (rosy).[1][2]

-

Secondary Notes: Honey, Cocoa, Chocolate, Balsamic.[1][3][4]

The tenacity of the odor is described as medium to long-lasting.[3][4]

Flavor Profile

When used as a flavoring agent, this compound imparts a floral and gourmand taste. The primary flavor descriptors are:

-

Primary Tastes: Floral, Sweet.

-

Secondary Tastes: Chocolate, Honey, Rosy, with dried fruit nuances.[1]

Quantitative Sensory Data

As of the latest literature review, specific quantitative sensory analysis data, such as intensity ratings on a standardized scale for various odor and flavor attributes of pure this compound, is not publicly available. Such studies are often proprietary to flavor and fragrance companies. The following table summarizes the qualitative descriptors reported in the literature.

| Sensory Attribute | Descriptors | Source |

| Odor | Sweet, honey, chocolate with a rosy floral nuance | Mosciano, G. P&F 25, No. 4, 71, (2000) |

| Sweet, honey, cocoa, balsam, chocolate, castoreum, animal | Luebke, W. tgsc, (1985) | |

| Sweet, balsamic, fruity note | Moellhausen | |

| Balsamic, chocolate, floral-rose, honey, musk, animal; persistent | Pell Wall Perfumes | |

| Sweet and very tenacious, musky-animal odor with a fruity-balsamic undertone reminiscent of (fresh) cocoa beans | Arctander | |

| Flavor | Floral | The Good Scents Company |

Experimental Protocols for Sensory Analysis

The sensory analysis of aroma compounds like this compound requires rigorous and well-defined experimental protocols to ensure the reliability and validity of the results. The following are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific aroma-active compounds in a sample.

Objective: To separate and identify the individual odorants contributing to the overall aroma of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol or diethyl ether) at a concentration of 1% (v/v).

-

Instrumentation:

-

Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5 or DB-Wax).

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 5 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Split Ratio: 10:1

-

-

Olfactometry:

-

The effluent from the GC column is split between the FID and the ODP.

-

Trained sensory panelists sniff the effluent at the ODP and record the retention time and a description of each odor perceived.

-

Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration.

-

-

Data Analysis: The olfactometry data is correlated with the chromatogram from the FID to identify the retention times of the aroma-active compounds. Further identification can be achieved by coupling the GC with a mass spectrometer (GC-MS).

Descriptive Sensory Analysis

This method is used to quantify the sensory attributes of a product by a trained panel.

Objective: To develop a comprehensive vocabulary of sensory descriptors for this compound and to quantify the intensity of each attribute.

Methodology:

-

Panelist Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, motivation, and ability to articulate sensory perceptions.

-

Conduct training sessions to familiarize panelists with the sensory characteristics of various aroma compounds, including this compound.

-

Develop a consensus vocabulary of descriptive terms for the odor and flavor of this compound.

-

-

Sample Preparation and Presentation:

-

Prepare solutions of this compound in an odorless and tasteless medium (e.g., mineral oil for odor, or a 5% sucrose (B13894) solution for flavor) at various concentrations.

-

Present samples to panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature).

-

Samples should be coded with random three-digit numbers and presented in a randomized order.

-

-

Evaluation:

-

Panelists evaluate the samples and rate the intensity of each descriptor on a structured scale (e.g., a 15-point line scale anchored with "low" and "high").

-

-

Data Analysis:

-

Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and to assess panelist performance.

-

Generate a sensory profile (e.g., a spider plot) to visualize the sensory characteristics of this compound.

-

Mandatory Visualizations

Experimental Workflow for Descriptive Sensory Analysis

Caption: Workflow for conducting descriptive sensory analysis.

Logical Relationship of this compound Odor Descriptors

Caption: Interrelationship of the primary, secondary, and subtle odor notes of this compound.

References

An In-depth Technical Guide to the Solubility of Isoamyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoamyl phenylacetate (B1230308) in various solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies for its determination, and a visual representation of the solubility testing workflow.

Introduction to Isoamyl Phenylacetate

This compound (also known as isopentyl phenylacetate) is an organic compound, an ester with the chemical formula C₁₃H₁₈O₂. It is a colorless liquid with a characteristic sweet, musky, and honey-like aroma, often with fruity undertones.[1] This compound is utilized as a fragrance and flavoring agent in various industries, including cosmetics, perfumery, and food production.[2][3] Understanding its solubility in different solvents is crucial for its application in various formulations, ensuring product stability and performance.[2][3]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of solvents. The following table summarizes the available quantitative data, providing a comparative reference for formulation development.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 25 | 16.47 mg/L (estimated) | [4] |

| Water | 25 | 63.049 mg/L | [5] |

| Water | Not Specified | Insoluble | [1][2][4] |

| Ethanol (95%) | Not Specified | 1 mL in 1 mL | [1] |

| Ethanol | 25 | 1256.14 g/L | |

| Methanol | 25 | 1166.97 g/L | |

| Isopropanol | 25 | 756.92 g/L | |

| n-Propanol | 25 | 793.77 g/L | |

| n-Butanol | 25 | 662.59 g/L | |

| Acetone | 25 | 1104.36 g/L | |

| Ethyl Acetate | 25 | 859.58 g/L | |

| Acetonitrile | 25 | 906.34 g/L | |

| Dimethylformamide (DMF) | 25 | 1110.02 g/L | |

| Toluene | 25 | 231.34 g/L | |

| Paraffin Oil | Not Specified | Soluble | [4] |

| Oils | Not Specified | Soluble | [1] |

Note: The qualitative descriptions "soluble" and "insoluble" are provided where specific quantitative data is not available. The significant variance in reported aqueous solubility may be due to different experimental methods (e.g., estimated vs. experimentally determined).

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively published, a standard and widely accepted methodology is the Equilibrium Shake-Flask Method . This method is applicable for determining the solubility of a liquid solute, like this compound, in various solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials or flasks with airtight seals

-

Pipettes and tips

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Solvent: Ensure the solvent is degassed to prevent bubble formation during the experiment.

-

Addition of Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature to allow for the separation of the undissolved this compound. To ensure complete separation of the undissolved solute, the samples should be centrifuged at a controlled temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microdroplets.

-

Sample Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: Back-calculate the original concentration of this compound in the saturated solution using the dilution factor. The resulting value represents the solubility of this compound in the tested solvent at the specified temperature.

Analytical Method Validation: The chosen analytical method (HPLC or GC) should be validated for linearity, accuracy, precision, and specificity for this compound to ensure reliable and accurate solubility measurements.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the equilibrium shake-flask method.

Caption: A flowchart of the equilibrium shake-flask method for solubility determination.

References

An In-depth Technical Guide to the Thermodynamic Properties of Isoamyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of isoamyl phenylacetate (B1230308) (CAS 102-19-2), an ester widely utilized in the flavor, fragrance, and cosmetic industries. Due to a scarcity of experimentally determined thermodynamic data in publicly available literature, this guide combines established physical properties with predicted thermodynamic values derived from the reliable Joback group contribution method. Detailed experimental protocols for determining key thermodynamic parameters are also presented to facilitate future laboratory investigations. This document aims to serve as a valuable resource for researchers and professionals requiring a thorough understanding of the thermodynamic behavior of isoamyl phenylacetate for applications in process design, formulation development, and safety assessments.

Introduction

This compound, also known as isopentyl phenylacetate or 3-methylbutyl 2-phenylacetate, is a significant organic ester recognized for its characteristic sweet, floral, and honey-like aroma. Its pleasant scent profile has led to its extensive use as a fragrance ingredient in perfumes, soaps, and cosmetics, and as a flavoring agent in various food products. A thorough understanding of its thermodynamic properties is crucial for optimizing its synthesis, purification, and application, as well as for ensuring safe handling and storage.

This guide summarizes the known physical properties of this compound and provides predicted values for key thermodynamic data, including the standard enthalpy of formation, standard Gibbs free energy of formation, and heat capacity. Furthermore, it outlines detailed experimental methodologies that can be employed to validate these predicted values and to determine other relevant thermodynamic parameters.

Physicochemical and Thermodynamic Data

The following tables summarize the available experimental and predicted thermodynamic properties of this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sweet, honey, cocoa, floral | [2][3] |

| CAS Number | 102-19-2 | [1][2] |

Table 2: Experimental Physical and Thermodynamic Properties of this compound

| Property | Value | Conditions | Source |

| Boiling Point | 268 °C | at 101.325 kPa (1 atm) | [4][5] |

| Density | 0.975 g/mL | at 25 °C | [5] |

| Vapor Pressure | 0.005 mmHg | at 25 °C | [6] |

| Flash Point | 103.3 °C | Closed Cup | [6] |

| Solubility in Water | 16.47 mg/L | at 25 °C (estimated) | [3] |

| Refractive Index | 1.485 | at 20 °C | [5] |

Table 3: Predicted Thermodynamic Properties of this compound (Joback Method)

| Property | Predicted Value | Unit |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -435.21 | kJ/mol |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | -219.88 | kJ/mol |

| Heat Capacity (C_p) (Gas, 298.15 K) | 358.12 | J/(mol·K) |

| Heat of Vaporization (at normal boiling point) | 52.87 | kJ/mol |

Note: The values in Table 3 were calculated using a standard implementation of the Joback group contribution method and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols for Thermodynamic Property Determination

This section provides detailed methodologies for the experimental determination of key thermodynamic properties of liquid organic compounds like this compound.

Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound at constant volume, from which the standard enthalpy of combustion and subsequently the standard enthalpy of formation can be calculated.

Apparatus:

-

Oxygen bomb calorimeter

-

High-pressure oxygen source

-

Pellet press

-

Ignition wire (e.g., nickel-chromium)

-

Crucible

-

Calibrated thermometer or temperature sensor with a resolution of at least 0.001 °C

-

Stirrer

-

Deionized water

Procedure:

-

A precisely weighed sample of this compound (approximately 1 gram) is placed in a crucible inside the bomb.

-

A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample.

-

A small, known amount of deionized water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is then submerged in a known mass of deionized water in the calorimeter vessel.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The bomb is depressurized, and the remaining length of the fuse wire is measured to determine the amount that has combusted.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

Data Analysis: The heat of combustion at constant volume (ΔU_c) is calculated using the temperature rise and the heat capacity of the calorimeter, with corrections for the heat of combustion of the fuse wire. The standard enthalpy of combustion (ΔH_c°) can then be calculated from ΔU_c. Finally, the standard enthalpy of formation (ΔH_f°) is determined using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity of liquid this compound as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed sample pans (e.g., aluminum)

-

A reference material with a known heat capacity (e.g., sapphire)

-

High-purity purge gas (e.g., nitrogen or argon)

Procedure:

-

Calibration: The DSC instrument's temperature and heat flow are calibrated using standard reference materials.

-

Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC cell. A temperature program is run to obtain a baseline heat flow curve.

-

Reference Measurement: A precisely weighed sapphire standard is placed in the sample pan, and the temperature program is repeated to measure the heat flow required to heat the standard.

-

Sample Measurement: The sapphire standard is replaced with a precisely weighed sample of this compound in a hermetically sealed pan. The same temperature program is run to measure the heat flow to the sample.

-

The temperature program typically involves an initial isothermal period, followed by a linear heating ramp through the temperature range of interest, and a final isothermal period. A heating rate of 10-20 °C/min is common.

Data Analysis: The specific heat capacity (C_p) of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline, using the following equation:

C_p(sample) = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (m_sapphire / m_sample) * C_p(sapphire)

where DSC represents the heat flow signal and m is the mass.

Determination of Vapor Pressure by the Static Method

Objective: To measure the vapor pressure of this compound at different temperatures.

Apparatus:

-

Thermostatted sample cell

-

High-precision pressure transducer (e.g., capacitance manometer)

-

Vacuum pump

-

Temperature controller and sensor

-

Data acquisition system

Procedure:

-

A small sample of degassed this compound is introduced into the sample cell.

-

The cell is connected to the vacuum pump and evacuated to remove any dissolved gases.

-

The sample cell is then isolated from the vacuum pump.

-

The temperature of the cell is precisely controlled and allowed to stabilize.

-

The pressure inside the cell, which corresponds to the vapor pressure of the sample at that temperature, is measured using the pressure transducer.

-

Measurements are repeated at various temperatures to obtain a vapor pressure curve.

Data Analysis: The relationship between vapor pressure and temperature is often described by the Antoine equation or the Clausius-Clapeyron equation. The experimental data can be fitted to these equations to determine the constants that characterize the vapor pressure behavior of this compound.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows for determining the thermodynamic properties of this compound.

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Caption: Workflow for determining the specific heat capacity using DSC.

Conclusion

This technical guide has consolidated the available and predicted thermodynamic properties of this compound, a compound of significant interest to the flavor, fragrance, and chemical industries. While experimental data for some key thermodynamic parameters are lacking, the use of established prediction methods provides valuable estimates for preliminary process design and safety analysis. The detailed experimental protocols included in this guide offer a clear pathway for researchers to obtain precise experimental data, which is essential for a more complete thermodynamic characterization of this important ester. Further experimental investigation is highly encouraged to validate the predicted values and to expand the thermodynamic database for this compound.

References

An In-depth Technical Guide to the Discovery and History of Isoamyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract